

Application Notes: Assessing MYC Degradation by KL4-219A

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Compound of Interest

Compound Name: KL4-219A

Cat. No.: B15582071

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Introduction

The MYC oncogene is a critical driver in a majority of human cancers, yet it has remained an elusive therapeutic target due to its intrinsically disordered structure.[1][2] **KL4-219A** is a selective, covalent degrader of the oncogenic transcription factor MYC.[3] It acts by binding to Cysteine 203 (C203) within an intrinsically disordered region of MYC, leading to its destabilization and subsequent degradation by the proteasome.[1][3][4] These application notes provide detailed protocols for assessing the degradation of MYC induced by **KL4-219A**, intended for researchers, scientists, and drug development professionals.

Mechanism of Action of KL4-219A

KL4-219A is an optimized covalent ligand that was developed from an initial hit compound, KL2-236, identified through a stereochemically-paired spirocyclic oxindole aziridine covalent library screen.[1][2][4] The sulfinyl aziridine warhead of **KL4-219A** stereoselectively and covalently engages with C203 on the MYC protein.[1][4] This covalent modification induces a conformational change that is hypothesized to expose a degron, marking MYC for ubiquitination and subsequent degradation by the 26S proteasome.[1][5] This direct-acting, covalent destabilizing degradation mechanism offers a novel therapeutic strategy for targeting MYC in cancer.[4][6]

Quantitative Data Summary

The following tables summarize the quantitative data for the precursor compound KL2-236 and the optimized degrader **KL4-219A** in relevant cancer cell lines.

Table 1: MYC Degradation Potency and Efficacy

Compound	Cell Line	DC50 (nM)	Dmax (%)	Time Point (hours)
KL2-236	PSN1	~1000	>80	2
KL4-219A	PSN1	~250	>90	6

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.

Table 2: Duration of MYC Degradation

Compound	Cell Line	Concentration (μM)	MYC Levels at 12h (% of control)
KL2-236	PSN1	1	~100
KL4-219A	PSN1	1	<20

Experimental Protocols

Western Blotting for MYC Protein Levels

This protocol is used to determine the steady-state levels of MYC protein in cells treated with **KL4-219A**.

Materials:

- **KL4-219A**
- Cancer cell line of interest (e.g., PSN1)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)

- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody: anti-c-Myc
- Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
- Chemiluminescent substrate
- Loading control antibody (e.g., anti- β -actin or anti-GAPDH)

Procedure:

- **Cell Seeding and Treatment:** Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of **KL4-219A** (e.g., 0.1, 0.25, 0.5, 1, 2.5 μ M) and a vehicle control (DMSO) for the desired time points (e.g., 2, 6, 12, 24 hours).
- **Cell Lysis:** Aspirate the media and wash the cells with ice-cold PBS. Add 100-200 μ L of ice-cold RIPA buffer to each well and scrape the cells.
- **Protein Quantification:** Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
- **Sample Preparation and SDS-PAGE:** Normalize the protein concentrations for all samples. Prepare the samples by adding Laemmli buffer and boiling at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 μ g) onto an SDS-PAGE gel and run the gel until adequate separation is achieved.
- **Protein Transfer:** Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- **Immunoblotting:**

- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
- Wash the membrane three times with TBST for 5 minutes each.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 5 minutes each.
- Detection and Analysis: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities using software like ImageJ and normalize to the loading control.

Cycloheximide (CHX) Chase Assay

This assay is used to determine the half-life of the MYC protein by inhibiting new protein synthesis.

Materials:

- **KL4-219A**
- Cycloheximide (CHX)
- Other materials as listed for Western Blotting.

Procedure:

- Cell Seeding and Pre-treatment: Seed cells and allow them to adhere. Pre-treat the cells with **KL4-219A** or vehicle control for a specified time (e.g., 2 hours) to induce initial MYC degradation.
- CHX Treatment: After pre-treatment, add CHX (e.g., 50-100 µg/mL) to the media of all wells to block protein synthesis.
- Time Course Collection: Harvest cell lysates at various time points after CHX addition (e.g., 0, 15, 30, 60, 90, 120 minutes).

- Western Blot Analysis: Perform Western blotting on the collected lysates as described in Protocol 1 to determine the remaining MYC protein levels at each time point.
- Data Analysis: Quantify the MYC band intensities and normalize them to the 0-minute time point for each condition (vehicle vs. **KL4-219A**). Plot the percentage of remaining MYC protein against time to determine the protein half-life.

Ubiquitination Assay

This assay is used to determine if **KL4-219A**-induced MYC degradation is dependent on the ubiquitin-proteasome system.

Materials:

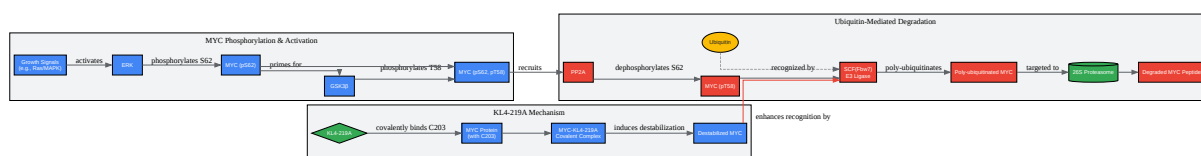
- **KL4-219A**
- Proteasome inhibitor (e.g., MG132)
- Lysis buffer for immunoprecipitation (containing protease inhibitors and deubiquitinase inhibitors like N-ethylmaleimide)
- Anti-c-Myc antibody for immunoprecipitation
- Protein A/G agarose beads
- Anti-ubiquitin antibody for Western blotting
- Other materials as listed for Western Blotting.

Procedure:

- Cell Treatment: Treat cells with **KL4-219A** or vehicle control. In a separate condition, co-treat cells with **KL4-219A** and MG132 (e.g., 10 μ M) for 4-6 hours. MG132 will block the degradation of ubiquitinated proteins, allowing them to accumulate.
- Cell Lysis: Lyse the cells using the immunoprecipitation lysis buffer.
- Immunoprecipitation:

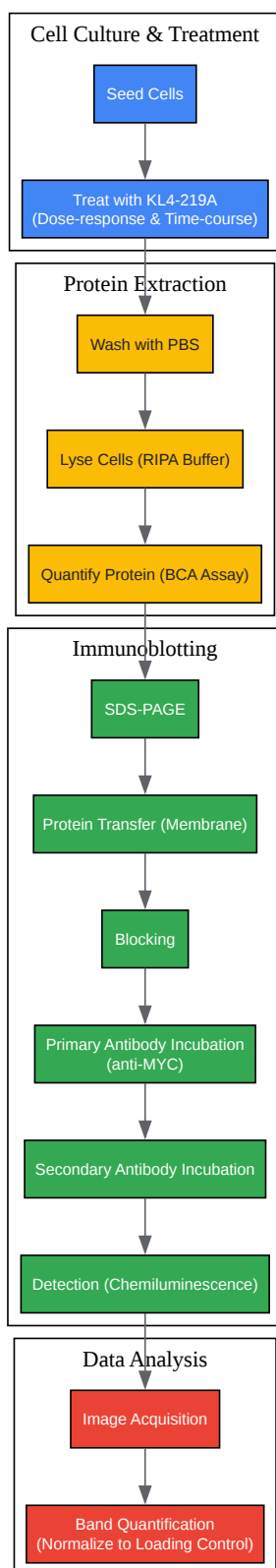
- Pre-clear the lysates by incubating with Protein A/G beads.
- Incubate the pre-cleared lysates with the anti-c-Myc antibody overnight at 4°C to pull down MYC and its binding partners.
- Add Protein A/G beads to capture the antibody-protein complexes.
- Wash the beads several times with lysis buffer to remove non-specific binding.
- Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer. Perform Western blotting on the eluted samples.
- Detection: Probe the Western blot membrane with an anti-ubiquitin antibody to detect polyubiquitinated MYC. A smear of high molecular weight bands in the **KL4-219A** and MG132 co-treated lane will indicate an increase in MYC ubiquitination.

Visualizations



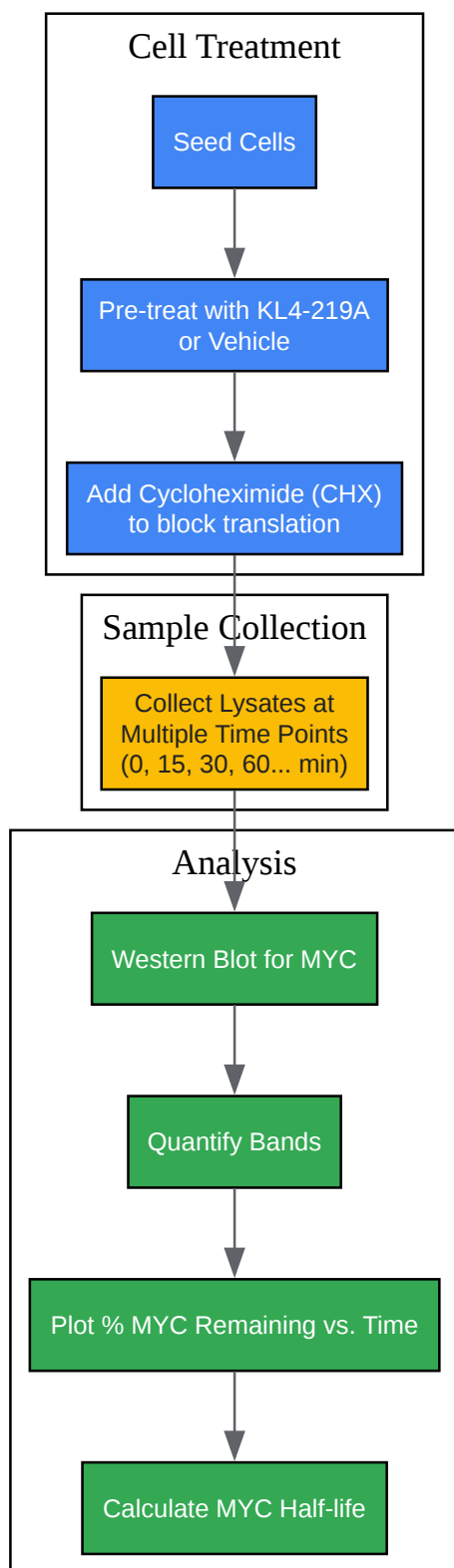
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Caption: MYC ubiquitination and degradation pathway targeted by **KL4-219A**.



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Caption: Experimental workflow for Western Blot analysis of MYC levels.



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Caption: Workflow for Cycloheximide (CHX) chase assay to determine MYC half-life.

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